The Discovery and Isolation of Enramycin from Streptomyces fungicidus: A Technical Guide
The Discovery and Isolation of Enramycin from Streptomyces fungicidus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enramycin, a polypeptide antibiotic produced by the bacterium Streptomyces fungicidus, is a potent agent against Gram-positive bacteria. Its primary mechanism of action involves the inhibition of the MurG enzyme, a critical component in the biosynthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the discovery and isolation of enramycin, presenting detailed experimental protocols for the cultivation of Streptomyces fungicidus, and the subsequent extraction, purification, and analysis of the antibiotic. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, key experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the processes involved.
Introduction
Enramycin was discovered as a product of the fermentation of Streptomyces fungicidus. It is a complex of related polypeptides, primarily enramycin A and enramycin B, which exhibit strong bactericidal activity, particularly against pathogenic Clostridia. This property has led to its widespread use as a feed additive in animal husbandry to prevent necrotic enteritis. The unique mode of action and low incidence of bacterial resistance make enramycin a subject of continued interest for potential therapeutic applications.
This guide aims to provide researchers and drug development professionals with a detailed technical resource on the foundational aspects of enramycin production, from the initial fermentation to the isolation of the purified compound.
Fermentation of Streptomyces fungicidus for Enramycin Production
The production of enramycin is achieved through the submerged fermentation of a high-yielding strain of Streptomyces fungicidus. The following sections detail the protocols for the preparation of the seed culture and the main production fermentation.
Experimental Protocol: Seed Culture Preparation
A two-stage seed culture development is typically employed to ensure a vigorous and sufficient inoculum for the production fermenter.
2.1.1. Spore Culture (Slant Culture)
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Strain: Streptomyces fungicidus SDSL1205 (CGMCC No. 3933) or a similar high-yielding strain.[1]
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Medium: A solid slant culture medium is used for the initial cultivation and sporulation of the microorganism.
-
Procedure:
-
Prepare the slant culture medium and sterilize.
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Aseptically inoculate the surface of the agar slants with a spore suspension or a mycelial fragment of S. fungicidus.
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Incubate the slants at 27-28°C for 6-7 days, or until abundant sporulation is observed.[1]
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The spores can be harvested to prepare a spore liquor in a glycerin solution for cryopreservation in liquid nitrogen.[1]
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2.1.2. First Stage Seed Culture
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Inoculum: A loopful of spores from the slant culture or a thawed vial of the cryopreserved spore liquor.
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Medium: A liquid seed culture medium is used to initiate vegetative growth.
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Procedure:
-
Inoculate the seed culture medium with the prepared inoculum.
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Incubate at 27.5-28.5°C with agitation (200-250 rpm) for 46-50 hours.[1]
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2.1.3. Second Stage Seed Culture (for larger fermenters)
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Inoculum: Transfer a portion of the first stage seed culture (typically 4-6% v/v) to a larger volume of the same seed culture medium.[1]
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Procedure:
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Incubate under the same conditions as the first stage seed culture until a desired cell density is reached.
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Experimental Protocol: Production Fermentation
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Inoculum: Inoculate the production fermenter with 4-6% (v/v) of the final seed culture.[1]
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Medium: A production medium rich in complex carbon and nitrogen sources is used to support high enramycin yields.
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Procedure:
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Perform the fermentation at 27.5-28.5°C.[1]
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Maintain aeration (0.6-1.3 vvm) and agitation (50-115 rpm) to ensure adequate oxygen supply.[1]
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, and substrate consumption.
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The fermentation is typically carried out for 270-300 hours.[1] A maximum yield of over 8500 µg/mL has been reported using this method.[1]
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Data Presentation: Fermentation Media Composition
| Medium Type | Component | Concentration (g/L) | Reference |
| Slant Culture Medium | Soluble Starch | 9-13 | [1] |
| Yeast Extract | 1.5-2.2 | [1] | |
| Agar | 18-20 | [1] | |
| Seed Culture Medium | Glucose | 36-40 (as wt%) | [1] |
| W-Gum | 18-20 (as wt%) | [1] | |
| Corn Steep Liquor | 20-22 (as wt%) | [1] | |
| Zein Powder | 28-30 (as wt%) | [1] | |
| Cottonseed Meal | 10-12 (as wt%) | [1] | |
| Ammonium Chloride | 3.5-5 (as wt%) | [1] | |
| Sodium Chloride | 15-17.5 (as wt%) | [1] | |
| Calcium Carbonate | 12-15 (as wt%) | [1] | |
| Production Medium 1 | Glucose | 36-40 (as wt%) | [1] |
| W-Gum | 18-20 (as wt%) | [1] | |
| Corn Steep Liquor | 20-22 (as wt%) | [1] | |
| Zein Powder | 28-30 (as wt%) | [1] | |
| Cottonseed Meal | 10-12 (as wt%) | [1] | |
| Ammonium Chloride | 3.5-5 (as wt%) | [1] | |
| Sodium Chloride | 15-17.5 (as wt%) | [1] | |
| Calcium Carbonate | 12-15 (as wt%) | [1] | |
| Production Medium 2 | Corn Powder | 100 | [2] |
| Corn Steep Liquor | 10 | [2] | |
| Ammonium Sulfate | 3 | [2] | |
| Zinc Sulfate | 0.1 | [2] | |
| Calcium Carbonate | 20 | [2] |
Isolation and Purification of Enramycin
Following fermentation, enramycin is extracted from the fermentation broth and purified through a series of chromatographic steps.
Experimental Protocol: Extraction
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Mycelium Separation: The fermentation broth is first treated to separate the mycelium, which contains the enramycin, from the culture supernatant. This can be achieved by filtration or centrifugation.[3]
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Solvent Extraction: The collected mycelium is then extracted with a suitable solvent. A common method involves using a methanol solution. The mixture is subjected to ultrasonic treatment to enhance the extraction efficiency.[3]
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Acidification and Alkalization: The pH of the methanol extract is adjusted to 2.5 with hydrochloric acid and incubated. Subsequently, the pH is raised to 8.0 with sodium hydroxide solution. This step helps to precipitate impurities.[3]
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Decolorization: The resulting filtrate is passed through an activated carbon column to remove pigments and other colored impurities.[3]
Experimental Protocol: Purification by Macroporous Resin Chromatography
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Resin Selection and Preparation: Macroporous adsorbent resins such as AB-8 or HZ-816 are commonly used for the initial purification of enramycin.[3][4] The resin is pre-treated and packed into a chromatography column.
-
Adsorption: The decolorized extract is loaded onto the equilibrated column at a controlled flow rate (e.g., 2-4 BV/h).[3]
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Washing: The column is washed with a suitable solvent, such as 50% methanol, to remove weakly bound impurities.[3]
-
Elution: Enramycin is eluted from the resin using a methanol solution, often with adjusted pH. For example, elution can be performed with 50% methanol (v/v) in a 0.012 mol/L aqueous HCl solution.[4]
Experimental Protocol: Purification by Reversed-Phase Chromatography
Further purification and separation of enramycin A and B can be achieved using reversed-phase chromatography.
-
Column: A C18 reversed-phase column is typically used.[4]
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Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05 mol/L aqueous KH2PO4 solution (pH 4.5) and acetonitrile (70:30, v/v) can be used.[4]
-
Elution: The enramycin fraction from the macroporous resin chromatography is loaded onto the C18 column and eluted with the mobile phase.
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Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure enramycin A and B.
Data Presentation: Purification Performance
| Purification Step | Resin/Column | Elution Buffer | Purity Achieved | Yield | Reference |
| Macroporous Resin Chromatography | AB-8 | 0.012 mol/L aqueous HCl solution-methanol (50:50, v/v) | - | - | [4] |
| Reversed-Phase Chromatography | C18 | 0.05 mol/L aqueous KH2PO4 solution-acetonitrile (70:30, v/v, pH 4.5) | Enramycin A: 98.5%Enramycin B: 98.0% | 29.2% | [4] |
| Macroporous Resin Chromatography | HZ-816 | Methanol | 96.8% | 87% | [3] |
Mandatory Visualizations
Experimental Workflow: Enramycin Production
References
- 1. CN101899490B - Method for producing enramycin by using microbial fermentation - Google Patents [patents.google.com]
- 2. CN102174624A - Method for producing enramycin by fermentation - Google Patents [patents.google.com]
- 3. CN102382177A - Method for extracting, separating and purifying enramycin - Google Patents [patents.google.com]
- 4. [Purification of enramycin by macroporous resin adsorption and reversed phase chromatography purification] - PubMed [pubmed.ncbi.nlm.nih.gov]
